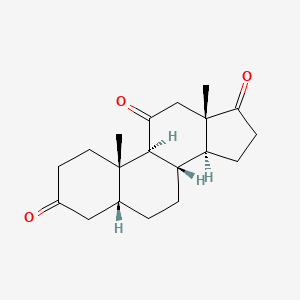

5B-Androstane-3,11,17-trione

Description

Structure

3D Structure

Properties

CAS No. |

1429-06-7 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.414 |

IUPAC Name |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13+,14+,17-,18+,19+/m1/s1 |

InChI Key |

VRHVOUYZPKSINF-KKAFLPRUSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C |

Synonyms |

5B-Androstane-3,11,17-trione |

Origin of Product |

United States |

Synthetic and Chemical Transformation Methodologies

Chemical Synthesis Pathways to 5β-Androstane-3,11,17-trione and Related Isomers

The synthesis of 5β-Androstane-3,11,17-trione can be achieved through various chemical routes, including the reduction of precursor molecules.

A primary method for synthesizing 5β-Androstane-3,11,17-trione involves the catalytic hydrogenation of adrenosterone (B1665554) (androst-4-ene-3,11,17-trione). This process reduces the double bond in the A-ring of adrenosterone. The stereoselectivity of this reduction, yielding the 5β-isomer, is a critical aspect of the synthesis. nih.gov The choice of catalyst and reaction conditions plays a pivotal role in achieving high yields of the desired 5β-androstane derivative. For instance, palladium-based catalysts are often employed for this transformation. nih.govgoogle.com The hydrogenation of the 4-ene-3-keto moiety is highly dependent on factors such as the solvent and the presence of other functional groups on the steroid skeleton. nih.gov

Beyond catalytic hydrogenation, other strategies can be employed to produce 5β-Androstane-3,11,17-trione and its isomers. Microbial transformations, for example, have been shown to be effective. Certain filamentous fungi can convert androst-4-ene-3,17-dione (AD) into various products, including 5β-androstane-3,6,17-trione and androstane-3,11,17-trione. mdpi.comnih.gov Additionally, Swern-type oxidation of vicinal diols can lead to the formation of triketones like 5β-androstane-3,4,17-trione. core.ac.uk

Catalytic Hydrogenation Routes (e.g., from Adrenosterone)

Targeted Chemical Derivatization of 5β-Androstane-3,11,17-trione

Once synthesized, 5β-Androstane-3,11,17-trione can serve as a versatile starting material for the creation of a wide array of derivatives with potential biological activities.

The presence of three carbonyl groups at positions C-3, C-11, and C-17 offers multiple sites for chemical modification. Regioselective reactions are therefore crucial for targeted derivatization. For example, the selective protection of the C-17 ketone as a cyclic ketal is a common strategy to allow for further modifications at other positions. nih.gov This selective protection enables reactions such as the reduction of the C-3 and C-11 carbonyls. nih.gov

The introduction of halogen atoms, such as fluorine or chlorine, into the steroid nucleus can significantly alter its biological properties. For instance, 9α-halogenation is a known modification in steroid chemistry, often leading to enhanced biological activity. google.com While specific examples of 9α-halogenation directly on 5β-Androstane-3,11,17-trione are not extensively detailed in the provided context, the general principles of electrophilic halogenation on steroid skeletons are well-established. The structures of these halogenated derivatives are typically confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.

The strategic, multi-step synthesis of novel compounds from 5β-Androstane-3,11,17-trione is a key area of research. rsc.org These synthetic sequences can involve a combination of reductions, oxidations, and functional group interconversions to produce bioactive analogues. For example, the reduction of the carbonyl groups can yield various hydroxylated derivatives, which can then be further modified. The development of these multi-step synthetic routes is essential for exploring the structure-activity relationships of new steroidal compounds. researchgate.net

Research Findings

The table below summarizes key research findings related to the synthesis and transformation of 5β-Androstane-3,11,17-trione and related compounds.

| Starting Material | Reaction Type | Product(s) | Key Findings | Reference |

| Adrenosterone | Catalytic Hydrogenation | 5β-Androstane-3,11,17-trione | Stereoselective reduction of the 4-ene-3-keto moiety to the 5β configuration. | nih.gov |

| Androst-4-ene-3,17-dione | Microbial Transformation | 5β-Androstane-3,6,17-trione, Androstane-3,11,17-trione | Filamentous fungi can effectively transform the androstane (B1237026) skeleton. | mdpi.comnih.gov |

| 3β,4α-Dihydroxy-5β-androstan-17-one | Swern-type Oxidation | 5β-Androstane-3,4,17-trione | Formation of a triketone via oxidation of a diol. | core.ac.uk |

| 5β-Androstane-3,11,17-trione | Regioselective Ketalization & Reduction | 3α-Hydroxy-5β-androstan-11-one-17-ketal | Selective protection of C-17 allows for modification at C-3 and C-11. | nih.gov |

Introduction of Halogen Substituents and Structural Characterization (e.g., 9α-Halogenation)

5β-Androstane-3,11,17-trione and its Isomers as Synthetic Intermediates

5β-Androstane-3,11,17-trione and its various isomers are significant intermediates in the synthesis and biotransformation of steroids. These compounds serve as valuable scaffolds for creating a range of modified steroids, accessible through both microbial and chemical pathways. Their utility stems from the strategic placement of ketone functionalities, which allow for selective modifications to the steroid's A, C, and D rings.

Research into these triones often involves their generation from more common steroid precursors through specific enzymatic or chemical reactions. Microbial transformations, in particular, have proven to be an effective method for producing these compounds with high stereo- and regioselectivity. Filamentous fungi and bacteria are frequently employed to carry out specific oxidative and reductive reactions that lead to the formation of androstane triones. researchgate.nettandfonline.comnih.gov

One notable pathway involves the biotransformation of androst-4-ene-3,17-dione (AD), a common steroidal substrate. Various fungal species can introduce an oxygen function at the C-11 position, a challenging feat in classical organic synthesis, followed by reduction of the A-ring to yield the 5β-androstane skeleton. mdpi.com Similarly, anaerobic incubation of prednisone (B1679067) with human intestinal bacteria has been shown to produce 5β-androst-1-ene-3,11,17-trione, an unsaturated isomer, through cleavage of the C-17 side chain and subsequent modifications. tandfonline.com

Chemical methods, such as the oxidation of corresponding diols or the hydrogenation of unsaturated precursors, also provide routes to these trione (B1666649) intermediates. core.ac.ukgoogle.com For instance, 5β-androstane-3,4,17-trione has been identified as a product from the oxidation of a 3β,4α-dihydroxy-5β-androstan-17-one precursor. core.ac.uk These synthetic intermediates are crucial for developing novel steroid derivatives and for studying metabolic pathways. dshs-koeln.dedshs-koeln.de

Microbial and Enzymatic Transformations

Microorganisms are powerful tools for the stereoselective synthesis of complex molecules like steroid intermediates. The transformation of common steroids into various androstane trione isomers is well-documented, particularly using fungi and bacteria. These biocatalytic reactions often provide access to compounds that are difficult to obtain through traditional chemical synthesis.

For example, the Δ¹-dehydrogenase enzyme from Septomyxa affinis acts on 5β-pregnane-3,11,20-trione to stereospecifically remove the 1α and 2β hydrogens, yielding 5β-androst-1-ene-3,11,17-trione. jst.go.jpresearchgate.net In other studies, filamentous fungi isolated from cultural heritage sites have been shown to transform androst-4-ene-3,17-dione (AD) into a variety of products, including androstane-3,11,17-trione. mdpi.com The table below summarizes key research findings on the biotransformation pathways leading to 5β-androstane-3,11,17-trione and its isomers.

| Starting Material | Microorganism/Enzyme | Product(s) | Key Research Findings | Reference |

|---|---|---|---|---|

| Prednisone | Human Intestinal Bacteria (HIB) | 5β-Androst-1-ene-3,11,17-trione | Formed via anaerobic incubation; structure confirmed by spectroscopic analysis. The transformation involves side-chain cleavage and A-ring modification. | tandfonline.com |

| 5β-Pregnane-3,11,20-trione | Septomyxa affinis (Δ¹-dehydrogenase) | 5β-Androst-1-ene-3,11,17-trione | The Δ¹-dehydrogenation proceeds via a stereospecific removal of the 1α and 2β hydrogens. | jst.go.jpresearchgate.net |

| Androst-4-ene-3,17-dione (AD) | Filamentous Fungi (e.g., STG-57) | Androstane-3,11,17-trione | Identified as a new product from the screening of various fungi for AD transformation capabilities. | researchgate.netmdpi.com |

| Androst-4-ene-3,11,17-trione (11-Ketoandrostenedione) | Human metabolism | 11β-Hydroxyandrosterone (5α) and 11β-Hydroxyetiocholanolone (5β) | The precursor is reduced at the A-ring to form 5α and 5β isomers, which are key metabolites. | dshs-koeln.dedshs-koeln.de |

Chemical Synthesis Transformations

Chemical synthesis provides alternative and often more scalable routes to 5β-androstane-3,11,17-trione and its isomers. These methods typically involve multi-step processes starting from readily available steroid precursors. The reactions are designed to selectively modify the steroid core, introducing the required ketone groups and establishing the desired stereochemistry at the A/B ring junction.

A patented method describes the preparation of androstane-3,11,17-trione from hydrocortisone. google.com The process involves hydrogenation using a palladium on carbon (Pd/C) catalyst in dimethylformamide (DMF), which reduces the Δ⁴ double bond and modifies the side chain to yield the trione structure. google.com Another approach involves the specific oxidation of vicinal diols. For example, the oxidation of 3β,4α-dihydroxy-5β-androstan-17-one can lead to the formation of the unstable 5β-androstane-3,4,17-trione, an isomer of the target compound. core.ac.uk

| Starting Material | Reagents and Conditions | Product(s) | Key Research Findings | Reference |

|---|---|---|---|---|

| Hydrocortisone | 10% Pd/C, H₂, DMF, 50 psi | Androstane-3,11,17-trione | A direct hydrogenation method to produce the trione from a corticosteroid precursor. | google.com |

| 3β,4α-Dihydroxy-5β-androstan-17-one | Oxidation (e.g., with oxone and wet alumina) | 5β-Androstane-3,4,17-trione | The oxidation of the vic-diol leads to a triketone isomer, which was found to be unstable and rapidly converted to a diosphenol. | core.ac.uk |

| 19-Hydroxy-4-androsten-3-ones | Li, liquid NH₃, NH₄Cl (Birch reduction) | 19-Hydroxy-5β-androstan-3-one | Demonstrates a method for achieving the 5β configuration through Birch reduction, a key step for creating 5β-androstane skeletons. | google.com |

Biotransformation and Microbial Chemical Ecology

Microbial Transformation of 5β-Androstane-3,11,17-trione and Related Steroids

Microorganisms, including both fungi and bacteria, are capable of performing a variety of transformations on steroid molecules. These reactions include hydroxylation, dehydrogenation, and cleavage of side chains, leading to a wide array of new compounds. slideshare.netwjpls.org

Fungal Bioconversions (e.g., Penicillium vinaceum, other Filamentous Fungi)

Filamentous fungi are a significant group of microorganisms known for their ability to modify steroids. researchgate.netnih.gov Species from genera such as Aspergillus, Fusarium, and Penicillium have been shown to effectively transform various androstane (B1237026) steroids. researchgate.net

One notable example is the fungus Penicillium vinaceum. Studies have demonstrated its capacity to carry out Baeyer-Villiger oxidation on androstane and androstene steroids. nih.govmdpi.com This reaction involves the insertion of an oxygen atom into the steroid's D-ring, converting a cyclic ketone into a lactone. researchgate.netmdpi.com For instance, Penicillium lanosocoeruleum has been shown to convert androsterone (B159326) and epiandrosterone (B191177) into their corresponding D-homo-lactones with high efficiency. nih.gov The biotransformation of androsterone by P. vinaceum results in multiple products due to oxidations at the C-3 and C-17 positions. researchgate.netresearchgate.net

Other filamentous fungi have also been explored for their steroid-transforming potential. For example, various strains of Ascomycota and Zygomycota can introduce hydroxyl groups at different positions on the steroid nucleus, such as 7α, 7β, 11α, and 14α, and can also reduce the 17-ketone or introduce a double bond at the C-1 position. nih.gov Fungi isolated from cultural heritage sites have also been found to efficiently transform androst-4-ene-3,17-dione (AD). nih.govmdpi.com

The table below summarizes the fungal biotransformation of selected androstane steroids.

| Fungus Species | Substrate | Major Products | Reference(s) |

| Penicillium vinaceum | Androsterone | Products of oxidation at C-3 and C-17 | researchgate.netresearchgate.net |

| Penicillium lanosocoeruleum | Androsterone | 3α-hydroxy-17a-oxa-d-homo-5α-androstan-17-one | nih.gov |

| Penicillium lanosocoeruleum | Epiandrosterone | 3β-hydroxy-17a-oxa-d-homo-5α-androstan-17-one | nih.gov |

| Ascomycota and Zygomycota strains | Androst-4-ene-3,17-dione (AD) | 7α-, 7β-, 11α-, 14α-hydroxylated derivatives, 17β-reduced and 1(2)-dehydrogenated androstanes | nih.gov |

Bacterial Biotransformations (e.g., Human Intestinal Microbiota)

The human gut microbiota plays a crucial role in steroid metabolism. physiology.orgcambridge.orgbmj.com These bacteria can perform a variety of transformations, including the conversion of C21 glucocorticoids into C19 androgens. nih.gov For example, anaerobic incubation of prednisone (B1679067) with human intestinal bacteria can yield 5β-androst-1-ene-3,11,17-trione among other metabolites. tandfonline.com

The gut microbiome's influence extends to regulating the levels of free androgens in the intestinal tract. physiology.org It can deconjugate glucuronidated androgens, leading to high concentrations of free dihydrotestosterone (B1667394) (DHT) in the colon. physiology.org This metabolic activity highlights the gut microbiota's role as a virtual endocrine organ. illinois.edu

Enzymatic Mechanisms in Microbial Steroid Transformations

The diverse steroid transformations carried out by microorganisms are facilitated by specific enzymes. Understanding these enzymes and their mechanisms is key to harnessing their potential for producing valuable steroid derivatives.

Role of Baeyer-Villiger Monooxygenases (BVMOs) in Androstane Modification

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation, a reaction that converts ketones to esters or lactones. nih.govresearchgate.net In the context of steroid biotransformation, fungal BVMOs are particularly important for the lactonization of the D-ring of androstane steroids. mdpi.comnih.gov

These enzymes exhibit broad substrate scope and high selectivity, making them powerful tools for steroid modification. nih.govresearchgate.net For example, the BVMO from Penicillium vinaceum effectively catalyzes the lactonization of various androstene substrates. mdpi.com The introduction of certain functional groups, such as a hydroxyl group at C-19, can inhibit the activity of BVMOs. nih.govresearchgate.net

Activity of Carbonyl Reductases on 17-Ketosteroids

Carbonyl reductases, also known as ketosteroid reductases, are enzymes that catalyze the reduction of keto groups to hydroxyl groups. google.com In steroid metabolism, these enzymes are crucial for the interconversion of potent and inactive steroid hormones. nih.gov

Specifically, 17-ketosteroid reductases (17-KSRs) are responsible for the reduction of the 17-keto group of androstanes. nih.govcapes.gov.br This reaction is a key step in the synthesis of androgens. Microbial systems possess carbonyl reductases that can act on a variety of 17-ketosteroids, including androst-4-ene-3,17-dione and 5α-androstane-3,17-dione. google.com These enzymes often require a cofactor like NADPH for their activity. google.com

Steroid-17,20-Desmolase Activity in Microbial Systems

Steroid-17,20-desmolases are enzymes that cleave the side chain of C21 steroids to produce C19 steroids. nih.govillinois.edu This enzymatic activity is found in certain gut bacteria, such as Clostridium scindens, and is encoded by the desA and desB genes. nih.govnih.gov

The microbial steroid-17,20-desmolase pathway can convert glucocorticoids like cortisol and prednisone into 11-oxygenated androgens. nih.govillinois.edu For instance, the biotransformation of prednisone by bacteria expressing this enzyme can lead to the formation of 1,4-androstadiene-3,11,17-trione. nih.govnih.gov This pathway represents a significant and previously overlooked source of androgen production in the body. nih.govnih.gov

The table below details the enzymes involved in the microbial transformation of androstane steroids.

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Microbial Source Example(s) | Reference(s) |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation (Lactonization) | Androstane and androstene ketones | D-homo-lactones | Penicillium vinaceum, Penicillium lanosocoeruleum | nih.govresearchgate.netmdpi.comnih.gov |

| Carbonyl Reductase (17-Ketosteroid Reductase) | Reduction | 17-ketosteroids | 17β-hydroxysteroids | Various bacteria and fungi | google.comnih.gov |

| Steroid-17,20-Desmolase | Side-chain cleavage | C21 glucocorticoids (e.g., cortisol, prednisone) | C19 androgens (e.g., 11β-hydroxyandrostenedione, 1,4-androstadiene-3,11,17-trione) | Clostridium scindens | nih.govillinois.edunih.gov |

Characterization of Novel Microbial Metabolites

The incubation of 5β-Androstane-3,11,17-trione and its precursor, adrenosterone (B1665554) (androst-4-ene-3,11,17-trione), with various microbial cultures has led to the identification of several novel metabolites. These transformations typically involve hydroxylation, dehydrogenation, and reduction reactions, resulting in a variety of modified steroid structures.

Fungal biotransformation has been a particularly fruitful area of research. For instance, the fungus Cunninghamella elegans has been shown to transform adrenosterone into several novel hydroxylated derivatives. oaepublish.com These include 9α-hydroxy-androsta-1-ene-3,11,17-trione, 9α,17β-dihydroxy-androsta-1-ene-3,11-dione, and 6β,17β-dihydroxy-androsta-1-ene-3,11-dione. oaepublish.com The structures of these metabolites were determined using detailed spectroscopic analysis.

Similarly, anaerobic incubation of prednisone with human intestinal bacteria has yielded a metabolite identified as 5β-androst-1-ene-3,11,17-trione. tandfonline.comnih.gov This finding highlights the role of the gut microbiome in steroid metabolism. Further investigation into the biotransformation of androst-4-ene-3,17-dione by filamentous fungi has also led to the discovery of novel metabolites, including androstane-3,11,17-trione. mdpi.comresearchgate.net

The following table summarizes the novel microbial metabolites identified from the biotransformation of adrenosterone and related androstanes:

| Original Substrate | Microorganism | Novel Metabolite | Yield (%) |

| Adrenosterone | Cunninghamella elegans | 9α-hydroxy-androsta-1-ene-3,11,17-trione | 3.3 oaepublish.com |

| Adrenosterone | Cunninghamella elegans | 9α,17β-dihydroxy-androsta-1-ene-3,11-dione | 12.4 oaepublish.com |

| Adrenosterone | Cunninghamella elegans | 6β,17β-dihydroxy-androsta-1-ene-3,11-dione | 13.7 oaepublish.com |

| Prednisone | Human Intestinal Bacteria (anaerobic) | 5β-androst-1-ene-3,11,17-trione | Not Reported tandfonline.comnih.gov |

| Androst-4-ene-3,17-dione | Filamentous Fungi | Androstane-3,11,17-trione | Not Reported mdpi.com |

Stereochemical Aspects of Microbial Dehydrogenation and Reduction

Microbial enzymes, particularly dehydrogenases and reductases, exhibit remarkable stereoselectivity in their reactions with steroid substrates. This specificity is crucial in determining the biological activity of the resulting metabolites.

The reduction of the 17-keto group of androstanes is a common microbial transformation. For example, the transformation of (+)-adrenosterone by Cephalosporium aphidicola, Fusarium lini, and Trichothecium roseum yields 17β-hydroxy-androst-4-ene-3,11-dione and/or 17β-hydroxy-androsta-1,4-diene-3,11-dione. sci-hub.box This indicates a stereospecific reduction to the 17β-hydroxy configuration.

The stereochemistry of reduction at other positions, such as C-3, is also highly specific. In the 5β-androstane series, microbial reduction typically leads to the formation of a 3α-hydroxy product. cdnsciencepub.com This stereochemical outcome can be confirmed by spectroscopic methods, such as the absence of a γ-gauche upfield shift on the C-1 resonance in the NMR spectrum. cdnsciencepub.com

Conversely, microbial dehydrogenation introduces double bonds into the steroid nucleus with high regioselectivity. The introduction of a double bond at the C-1 position is a key step in the microbial degradation of steroids and is catalyzed by 3-ketosteroid-Δ1-dehydrogenases. core.ac.uk This reaction has been observed in the transformation of adrenosterone by Cephalosporium aphidicola, resulting in androsta-1,4-diene-3,11,17-trione. ebi.ac.ukscispace.com

The stereochemical outcomes of microbial dehydrogenation and reduction are summarized in the table below:

| Reaction Type | Substrate Series | Enzyme/Microorganism | Stereochemical Outcome |

| 17-Keto Reduction | Androst-4-ene-3,11,17-trione | Cephalosporium aphidicola, Fusarium lini | 17β-hydroxy sci-hub.box |

| 3-Keto Reduction | 5β-Androstane | Fungal Oxidoreductases | 3α-hydroxy cdnsciencepub.com |

| Dehydrogenation | Adrenosterone | Cephalosporium aphidicola | 1,2-dehydrogenation ebi.ac.ukscispace.com |

| 17-Keto Reduction | Adrenosterone | Cell Suspension Cultures of Marchantia polymorpha | 17α-hydroxy oup.com |

It is noteworthy that different microorganisms can exhibit opposite stereoselectivity. For example, while many fungi reduce the 17-keto group to a 17β-hydroxyl, cell suspension cultures of Marchantia polymorpha have been shown to reduce the 17-carbonyl group of adrenosterone to a 17α-hydroxy group. oup.com This highlights the vast enzymatic diversity within the microbial world and the potential for discovering novel biocatalysts for specific stereoselective transformations.

Mammalian Metabolism and Biochemical Pathways

In Vitro Metabolic Studies of 5β-Androstane-3,11,17-trione and Related Androstanes

In vitro studies using various tissue preparations have been instrumental in elucidating the metabolic fate of 5β-androstane-3,11,17-trione and its precursors. These studies provide insights into tissue-specific metabolism and help identify the resulting metabolites.

Hepatic and Other Tissue-Specific Metabolism

The liver is a primary site for steroid metabolism. core.ac.uk Studies on rat liver preparations have demonstrated the capacity of this organ to metabolize androstanes extensively. For instance, the metabolism of 5α-androstane-3β,17β-diol in rat liver primarily yields 3β-hydroxy-5α-androstan-17-one among the less polar metabolites. nih.gov The liver's role in 5β-reduction is particularly significant, with 5β-reduced metabolites often being of hepatic origin. core.ac.uk This is due to the high expression of 5β-reductase in the liver. core.ac.uk

The metabolism of androstanes is not limited to the liver. In vitro incubations of testicular tissue from the European eel with androstenedione (B190577) have identified 5β-androstane-3,17-dione as a metabolite, highlighting the potential for 5β-reduction in gonadal tissues of certain species. nih.gov Furthermore, studies with rat ventral prostate have shown that this tissue also metabolizes androstanes, although the profile of metabolites can differ from that observed in the liver. nih.gov For example, the metabolism of 5α-androstane-3α,17β-diol in prostate homogenates mainly produces 17β-hydroxy-5α-androstan-3-one. nih.gov

The constitutive androstane (B1237026) receptor (CAR), a nuclear receptor highly expressed in the liver, plays a role in regulating hepatic metabolism, and its activation can lead to sex-specific modulation of this process. biorxiv.orgbiorxiv.org

Identification of Reduced and Hydroxylated Metabolites

The metabolism of androstanes, including those with a 5β-configuration, typically involves reduction of keto groups and hydroxylation at various positions on the steroid nucleus. In vitro studies have successfully identified a range of these metabolites.

For example, the metabolism of androst-4-ene-3,17-dione can lead to the formation of both 5α- and 5β-reduced metabolites. uu.nl The resulting 5β-dihydrosteroids are non-planar, with the A-ring oriented perpendicularly to the rest of the steroid nucleus. nih.gov Further metabolism of these saturated androstanes can occur. For instance, studies with testicular tissue have identified metabolites such as 17β-hydroxy-5β-androstan-3-one and 3α,11β-dihydroxy-5β-androstan-17-one. nih.gov

Hydroxylation is another key metabolic transformation. Microbial transformation studies, which can sometimes mirror mammalian metabolism, have shown that fungi can introduce hydroxyl groups at various positions on the androstane skeleton. cdnsciencepub.com

The following table summarizes some of the identified metabolites from in vitro studies of related androstanes.

| Precursor | Tissue/Organism | Identified Metabolites |

| Androstenedione | European Eel Testis | 5β-Androstane-3,17-dione, 17β-hydroxy-5β-androstan-3-one, androst-4-ene-3,11,17-trione, 11β-hydroxyandrost-4-ene-3,17-dione, 11β-hydroxytestosterone, 3α,11β-dihydroxy-5β-androstan-17-one. nih.gov |

| 5α-Androstane-3β,17β-diol | Rat Ventral Prostate | Highly polar steroids, 17β-hydroxy-5α-androstan-3-one, 3β-hydroxy-5α-androstan-17-one, 5α-androstane-3α,17β-diol. nih.gov |

| 5α-Androstane-3β,17β-diol | Rat Liver | 3β-hydroxy-5α-androstan-17-one (main less polar metabolite). nih.gov |

| 5α-Androstane-3α,17β-diol | Rat Ventral Prostate | 17β-hydroxy-5α-androstan-3-one. nih.gov |

Enzymology of 5β-Androstane-3,11,17-trione Transformation

The transformation of 5β-androstane-3,11,17-trione and its precursors is catalyzed by a specific set of enzymes, primarily reductases and dehydrogenases.

Role of 5β-Reductases in A-Ring Saturation

The formation of the 5β-androstane skeleton is dependent on the action of 5β-reductase (aldo-keto reductase family 1 member D1, AKR1D1). nih.govresearchgate.net This enzyme catalyzes the NADPH-dependent reduction of the C4-C5 double bond in Δ4-3-ketosteroids, leading to the formation of a 5β-dihydrosteroid with an A/B cis-ring fusion. nih.gov This creates the characteristic bent structure of 5β-steroids. nih.gov In mammals, there is a single 5β-reductase, which is predominantly expressed in the liver. core.ac.ukresearchgate.net This enzyme is crucial for the biosynthesis of bile acids from cholesterol. nih.govresearchgate.net

The 5β-reductase acts on a range of steroid substrates, including those of the androstane, pregnane, and cholane (B1240273) series. nih.gov In the context of androstanes, it converts androstenedione to 5β-androstane-3,17-dione.

Involvement of Hydroxysteroid Dehydrogenases (HSDs) in Keto-Reduction

Once the 5β-androstane skeleton is formed, the keto groups at positions C-3, C-11, and C-17 of 5β-androstane-3,11,17-trione can be interconverted with hydroxyl groups by various hydroxysteroid dehydrogenases (HSDs). These enzymes are a large family of oxidoreductases that play a critical role in steroid metabolism.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes catalyze the reversible conversion of 17-ketosteroids to 17β-hydroxysteroids. uniprot.orguniprot.orguniprot.org For example, 17β-HSD type 3 (HSD17B3) favors the reduction of androstenedione to testosterone (B1683101) and can also reduce 11-ketoandrostenedione and 11β-hydroxyandrostenedione at the C-17 position. uniprot.orguniprot.org

3α- and 3β-Hydroxysteroid Dehydrogenases (3α/β-HSDs): These enzymes act on the keto group at C-3. For instance, aldo-keto reductase family 1 member C4 (AKR1C4) has 3α-HSD activity. hmdb.ca AKR1C2 also functions as a 3-ketosteroid reductase. researchgate.net

11β-Hydroxysteroid Dehydrogenases (11β-HSDs): The keto group at C-11 is a substrate for 11β-HSDs. These enzymes are discussed in more detail in the following section.

The following table outlines some of the HSDs involved in androstane metabolism and their reactions.

| Enzyme | Substrate(s) | Product(s) |

| 17β-HSD type 3 (HSD17B3) | Androst-4-ene-3,11,17-trione | 17β-hydroxyandrost-4-ene-3,11-dione. uniprot.orguniprot.org |

| 17β-HSD type 3 (HSD17B3) | 11β-hydroxyandrost-4-ene-3,17-dione | 11β,17β-dihydroxyandrost-4-ene-3-one. uniprot.orguniprot.org |

| Aldo-keto reductase 1C2 (AKR1C2) | 11-keto-5α-androstane-3,17-dione | Reduction of the 3-keto group. researchgate.net |

| Aldo-keto reductase 1C3 (AKR1C3) | 11-keto-4-androstene-3,17-dione, 11-keto-5α-androstane-3,17-dione | Reduction of the 17-keto group. researchgate.net |

| Aldo-keto reductase 1C4 (AKR1C4) | 11-ketodihydrotestosterone, 11-keto-5α-androstane-3,17-dione | Reduction of the 3-keto group. researchgate.net |

Interactions with 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and its Inhibitory Potential

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a bidirectional enzyme that primarily acts as a reductase in intact cells, converting inactive cortisone (B1669442) to active cortisol. nih.govgenecards.org It is widely expressed in tissues such as the liver, adipose tissue, and the central nervous system. nih.gov

11β-HSD1 is a promiscuous enzyme with broad substrate specificity, and it can metabolize a variety of steroids beyond glucocorticoids. nih.gov Studies have shown that 11β-HSD1 can interact with 11-oxygenated androgens. The enzyme can catalyze the 11β-reduction of these androgens. biorxiv.org

Interestingly, some androstane metabolites can act as inhibitors of 11β-HSD1. For example, specific hydroxylated androstanes have been shown to inhibit the dehydrogenase activity of human placental 11β-HSD and rat liver 11β-HSD1. researchgate.net The inhibition of 11β-HSD1 has been explored as a therapeutic strategy for conditions like metabolic syndrome and has been shown to improve various metabolic parameters in rodent models and human clinical trials. nih.govnih.gov However, the inhibition of 11β-HSD1 can lead to an increase in the biosynthesis of potent 11-oxygenated androgens like 11-ketotestosterone (B164220), which could have unintended consequences. biorxiv.org

Other Oxidoreductase Activities

The metabolism of 5β-androstane-3,11,17-trione, also known as 11-ketoetiocholanolone, involves various oxidoreductase enzymes that are crucial for its conversion and subsequent elimination. These enzymes catalyze the reduction of the ketone groups at positions C3, C11, and C17, leading to a variety of metabolites.

One of the key enzymes involved is 11β-hydroxysteroid dehydrogenase (11β-HSD) . While often associated with the interconversion of cortisol and cortisone, this enzyme also acts on other 11-oxygenated steroids. Specifically, 11β-HSD type 1 can reduce the 11-keto group of 5β-androstane-3,11,17-trione to an 11β-hydroxyl group, forming 11β-hydroxyandrosterone. ebi.ac.ukmdpi.com Conversely, 11β-HSD type 2 can oxidize the 11β-hydroxyl group back to a keto group. oup.comjst.go.jp

17β-hydroxysteroid dehydrogenases (17β-HSDs) are another critical family of oxidoreductases. These enzymes primarily act on the C17 ketone. For instance, 17β-HSD type 3 (HSD17B3) can reduce the 17-keto group of androst-4-ene-3,11,17-trione (adrenosterone) to a 17β-hydroxyl group, forming 17β-hydroxyandrost-4-ene-3,11-dione. uniprot.orguniprot.org Similarly, other 17β-HSD isoforms can catalyze the interconversion between 17-keto and 17β-hydroxy steroids within the 11-oxygenated androgen pathways. oup.comoup.com

The reduction of the 3-keto group is often carried out by aldo-keto reductases (AKRs) . For example, AKR1C4 is known to catalyze the transformation of dihydrotestosterone (B1667394) (DHT) and also possesses 20-alpha-hydroxysteroid dehydrogenase activity. hmdb.ca It is plausible that similar enzymes are involved in the reduction of the 3-keto group of 5β-androstane-3,11,17-trione. The enzyme 3-oxo-5β-steroid 4-dehydrogenase is another oxidoreductase that can reduce various steroid substrates. hmdb.ca

The following table summarizes the key oxidoreductase activities involved in the metabolism of 5β-androstane-3,11,17-trione and related compounds.

| Enzyme Family | Specific Enzyme (Example) | Substrate (Example) | Product (Example) |

| 11β-Hydroxysteroid Dehydrogenase | 11β-HSD1 | 11-Oxoandrosterone | 11β-Hydroxyandrosterone ebi.ac.ukmdpi.com |

| 17β-Hydroxysteroid Dehydrogenase | HSD17B3 | Androst-4-ene-3,11,17-trione | 17β-Hydroxyandrost-4-ene-3,11-dione uniprot.orguniprot.org |

| Aldo-keto Reductase | AKR1C4 | Dihydrotestosterone | 5α-Androstan-3α,17β-diol hmdb.ca |

| 3-oxo-5β-steroid 4-dehydrogenase | - | Progesterone | 5β-Reduced metabolites hmdb.ca |

Integration within Broader Endogenous Steroidogenic Pathways

Androgen Biosynthesis and Interconversion Networks

5β-Androstane-3,11,17-trione is a metabolite within the complex network of androgen biosynthesis and interconversion. This network includes both the classical and the 11-oxygenated androgen pathways. The adrenal glands are the primary source of 11-oxygenated androgens, which are derived from the adrenal androgen precursor androstenedione. oup.comnih.gov

The biosynthesis of 11-oxygenated androgens begins with the 11β-hydroxylation of androstenedione by the enzyme CYP11B1, which is predominantly expressed in the adrenal cortex. oup.comoup.comnih.gov This leads to the formation of 11β-hydroxyandrostenedione (11OHA4). oup.comoup.com 11OHA4 can then be converted to 11-ketoandrostenedione (11KA4) by 11β-HSD2 in tissues like the kidney. oup.comnih.gov 11KA4 can be further metabolized to the potent androgen 11-ketotestosterone (11KT) by enzymes such as AKR1C3 in peripheral tissues. oup.comnih.gov

There is a continuous interconversion between the various 11-oxygenated androgens. oup.com For example, 11KT can be converted back to 11KA4 by oxidative 17β-hydroxysteroid dehydrogenases. oup.comoup.com This dynamic interplay ensures a steady state of these hormones in circulation. oup.com The 5β-reduced metabolites, such as 5β-androstane-3,11,17-trione, represent downstream products of this pathway, reflecting the body's efforts to metabolize and excrete these androgens.

Formation from Precursor Steroids (e.g., Adrenosterone (B1665554), Prednisone)

5β-Androstane-3,11,17-trione can be formed from several precursor steroids, most notably adrenosterone (androst-4-ene-3,11,17-trione) and the synthetic glucocorticoid prednisone (B1679067).

Adrenosterone , an endogenous steroid hormone, is a direct precursor. ebi.ac.ukwikipedia.org It is found in small amounts in most mammals and serves as an intermediate in the synthesis of 11-ketotestosterone. wikipedia.org The metabolism of adrenosterone involves the reduction of the A-ring double bond, which can result in either a 5α or 5β configuration. The formation of 5β-androstane-3,11,17-trione from adrenosterone is a result of 5β-reductase activity. In vivo studies have shown that after administration of adrenosterone, urinary metabolites include 11-oxoetiocholanolone (the 5β-reduced form). ebi.ac.ukmdpi.com

Prednisone , a synthetic corticosteroid, can also be metabolized to androgenic compounds. drugbank.com Microbial transformation studies using human intestinal bacteria have demonstrated that prednisone can be converted into various metabolites, including 5β-androst-1-ene-3,11,17-trione. nih.govresearchgate.net This suggests that the gut microbiome may play a role in the conversion of prednisone to androgenic metabolites. illinois.edu Further reduction of the A-ring double bond of this intermediate would lead to the formation of 5β-androstane-3,11,17-trione.

The following table outlines the precursor steroids and the key transformation steps leading to 5β-Androstane-3,11,17-trione.

| Precursor Steroid | Key Transformation | Resulting Intermediate/Product |

| Adrenosterone | 5β-reduction of the A-ring | 5β-Androstane-3,11,17-trione ebi.ac.ukmdpi.com |

| Prednisone | Side-chain cleavage and reduction by gut microbiota | 5β-Androst-1-ene-3,11,17-trione nih.govresearchgate.net |

Relationship to 11-Oxygenated Androgens

5β-Androstane-3,11,17-trione is an integral part of the 11-oxygenated androgen family, representing a terminal metabolite of this pathway. The 11-oxygenated androgens are a group of C19 steroids that are primarily of adrenal origin. oup.comnih.gov They include both inactive precursors and potent androgens. oup.com

The pathway begins with the adrenal-specific 11β-hydroxylation of androstenedione. oup.comnih.gov The resulting 11-oxygenated androgens, such as 11β-hydroxyandrostenedione and 11-ketoandrostenedione, circulate in the body and can be converted to active androgens like 11-ketotestosterone in peripheral tissues. oup.comnih.gov

Analytical Research Methodologies for 5β Androstane 3,11,17 Trione

Chromatographic and Spectrometric Approaches for Detection and Quantification

Chromatography coupled with mass spectrometry is the cornerstone of modern steroid analysis. mdpi.com These hyphenated techniques allow for the separation of structurally similar steroids and their precise measurement, overcoming the limitations of older methods like immunoassays. mdpi.comsciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Studies

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust method for the analysis of steroid metabolites in biological samples, particularly urine. gcms.cz It is frequently used in metabolic studies to identify and quantify a wide range of steroids, including androstane (B1237026) derivatives. nih.govnih.gov Before analysis by GC-MS, steroids, which are not sufficiently volatile, typically require a derivatization step, often through trimethylsilylation, to increase their thermal stability and improve their chromatographic properties. dshs-koeln.de

In metabolic research, GC-MS is instrumental in profiling the byproducts of administered steroid precursors. For instance, studies on the metabolism of androst-4-ene-3,11,17-trione (adrenosterone), a precursor to 5β-androstane-3,11,17-trione, have utilized GC-MS to identify its various reduced metabolites in urine. researchgate.netresearchgate.net The technique's ability to separate complex mixtures and provide distinct mass spectra for each component allows researchers to propose and confirm metabolic pathways. researchgate.netresearchgate.net The identification of metabolites is typically achieved by comparing their retention times and mass spectra with those of synthesized reference standards. dshs-koeln.de

| Parameter | Condition | Reference |

| Instrument | Gas Chromatograph Mass Spectrometer | nih.gov |

| Column | J&W DB-5 ms (B15284909) Ultra Inert GC Column (30 m, 0.25 mm, 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split (1:10) | nih.gov |

| Temperature Program | Initial 100°C, ramp at 20°C/min to 280°C, hold for 20 min | nih.gov |

| Derivatization | Trimethylsilyl (TMS) derivatives | researchgate.net |

Table 1: Example of typical GC-MS conditions used for the analysis of steroid metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis, offering high sensitivity and specificity without the need for derivatization that is required for GC-MS. sciex.complos.org This method is particularly well-suited for measuring low concentrations of steroids in various biological fluids like serum and urine. plos.org The technique combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of tandem mass spectrometry, where a compound is characterized by its retention time, its parent molecular mass, and the masses of specific fragment ions. mdpi.com

LC-MS/MS is widely used for comprehensive steroid profiling in clinical and research settings. sciex.com Validated methods can simultaneously quantify dozens of endogenous steroids, including androgens, estrogens, glucocorticoids, and progestagens, from a small sample volume. plos.org Such profiling is crucial for investigating the complex interplay of steroid hormones in various physiological and pathological states. The development of these methods involves careful optimization of sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), chromatographic conditions (column type, mobile phase gradient), and mass spectrometric parameters (ionization mode, precursor-product ion transitions). plos.org

| Parameter | Description | Reference |

| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | plos.org |

| Sample Preparation | Liquid-liquid extraction with methyl tert-butyl ether (MTBE) | plos.org |

| Column | Reversed-phase C18 | plos.org |

| Mobile Phase | Methanol-water gradient | plos.org |

| Ionization | Electrospray Ionization (ESI), often in both positive and negative modes | plos.org |

| Detection | Multiple Reaction Monitoring (MRM) | sciex.com |

Table 2: General parameters for steroid analysis using LC-MS/MS.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid or gas chromatography, is a powerful technique for the structural elucidation of unknown metabolites. researchgate.net Unlike standard mass spectrometers, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). dshs-koeln.denih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule, which is a critical first step in identifying a novel metabolite. researchgate.netdshs-koeln.de

In the context of 5β-androstane-3,11,17-trione, HRMS is essential for identifying its metabolic products in biological systems. Researchers can use HRMS to detect and characterize metabolites generated through various biotransformations such as oxidation, reduction, or hydrolysis. researchgate.net The combination of accurate mass data for the parent ion and its fragment ions (from MS/MS experiments) enables the confident identification of a metabolite's structure, sometimes even distinguishing between isomers. sciex.comresearchgate.net This capability is vital in drug discovery and toxicology to fully understand the metabolic fate of a compound. dshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including steroids and their metabolites. numberanalytics.comrsc.org While mass spectrometry provides information about mass and elemental composition, NMR provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry of a molecule. rsc.orgresearchgate.net Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to piece together the exact structure of a compound. mdpi.com

In steroid research, NMR is indispensable for confirming the structures of newly synthesized reference compounds or metabolites isolated from biological studies. dshs-koeln.deresearchgate.net For example, after a metabolite of a compound like androst-4-ene-3,11,17-trione is isolated, NMR analysis would be used to confirm its precise stereochemistry, such as the 5β configuration and the positions of any added hydroxyl groups. dshs-koeln.deresearchgate.net Despite requiring a larger amount of pure sample compared to mass spectrometry, the unparalleled structural detail provided by NMR makes it a crucial tool in steroid research. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Exogenous Origin Determination

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) steroids. dshs-koeln.de This method is the gold standard in anti-doping science for confirming the abuse of endogenous steroids like testosterone (B1683101). thermofisher.com The technique works by precisely measuring the ratio of the stable isotopes of carbon (¹³C/¹²C). rsc.org

Synthetic steroids are typically manufactured from plant-based starting materials (e.g., soy or yam), which have a different ¹³C/¹²C ratio than the mixture of sources in a typical human diet. dshs-koeln.de This results in synthetic steroids being depleted in ¹³C compared to steroids produced by the human body. thermofisher.com In a GC-C-IRMS analysis, the ¹³C/¹²C ratio of a target compound (like a metabolite of 5β-androstane-3,11,17-trione) is compared to the ratio of an endogenous reference compound (ERC) that is unaffected by the administered drug. dshs-koeln.de A significant difference in these ratios provides conclusive evidence of the steroid's exogenous origin. dshs-koeln.de Research has demonstrated the use of IRMS to confirm the exogenous source of metabolites of androst-4-ene-3,11,17-trione. researchgate.net

Immunological and Radiometric Techniques in Research

Before the widespread adoption of mass spectrometry, immunoassays were the primary method for quantifying steroid hormones. These techniques, which include radioimmunoassay (RIA) and enzyme immunoassay (EIA), use antibodies that specifically bind to a target steroid or a group of structurally similar steroids. sciex.comnih.gov While they are often less specific than mass spectrometric methods due to potential cross-reactivity with other metabolites, they remain valuable tools for screening and for certain research applications, particularly in wildlife and ecological studies where non-invasive sample collection (e.g., feces) is common. researchgate.net

An important aspect of using immunoassays is characterizing their cross-reactivity with related compounds. An enzyme immunoassay developed to measure 11,17-dioxoandrostanes was found to have significant cross-reactivity with 5β-androstane-3,11,17-trione. researchgate.net This highlights both the utility and a key limitation of the technique; it can detect a class of compounds but may not be able to distinguish between them.

| Compound | Cross-Reactivity (%) | Reference |

| 5β-Androstane-3α-ol-11,17-dione | 100 | researchgate.net |

| 5β-Androstane-3,11,17-trione | 84 | researchgate.net |

| 5α-Androstane-3,11,17-trione | 14.7 | researchgate.net |

| 5α-Androstane-3β-ol-11,17-dione | 6.7 | researchgate.net |

| 5α-Androstane-3α-ol-11,17-dione | 5.7 | researchgate.net |

| 5β-Androstane-3α,11β-diol-17-one | 0.6 | researchgate.net |

Table 3: Reported cross-reactivities for an 11-oxoetiocholanolone enzyme immunoassay, demonstrating its reactivity with 5β-Androstane-3,11,17-trione.

Radioimmunoassay (RIA) Development and Validation

The development and validation of immunoassays capable of quantifying 5β-Androstane-3,11,17-trione are centered on the production of specific antibodies that recognize the core structure of 11,17-dioxoandrostanes.

Immunogen Preparation and Antibody Development The foundation of an immunoassay is the generation of a highly specific antibody. For the group of metabolites that includes 5β-Androstane-3,11,17-trione, a common approach involves using a derivative of a related steroid as the immunogen. For instance, an assay developed for measuring 11,17-dioxoandrostanes utilizes an immunogen synthesized by conjugating 11-oxoetiocholanolone-3-hemisuccinate to bovine serum albumin (BSA). researchgate.net This conjugate is then used to immunize animals, typically rabbits, to produce polyclonal antibodies. These antibodies are subsequently harvested and characterized for their ability to bind to various steroid metabolites.

Assay Validation and Specificity Validation is a critical step to ensure the reliability and accuracy of the assay. This involves assessing parameters such as precision, sensitivity, and, most importantly, specificity. The specificity is determined by testing the cross-reactivity of the antibody with a panel of structurally similar steroids.

In the context of 5β-Androstane-3,11,17-trione, assays developed for 11-oxoetiocholanolone (also known as 5β-Androstane-3α-ol-11,17-dione) have demonstrated significant cross-reactivity with it. One extensively used assay reports a cross-reactivity of 84% for 5β-Androstane-3,11,17-trione. researchgate.net This high degree of cross-reactivity indicates that the assay effectively measures this compound along with the primary target antigen. Commercial enzyme immunoassay (EIA) kits, which operate on a similar principle to RIA, also report substantial cross-reactivity. For example, a commercially available 11-Oxoetiocholanolone ELISA kit shows a cross-reactivity of 54.7% with 5β-Androstane-3,11,17-trione. caymanchem.com

The validation data, particularly the cross-reactivity profiles, are essential for interpreting the results, as the final measurement represents a composite of several related 11,17-dioxoandrostane metabolites.

Table 1: Cross-Reactivity of an 11-Oxoetiocholanolone Immunoassay This table is based on data from an assay developed for sheep and used in various wildlife species. researchgate.net

| Compound | Cross-Reactivity (%) |

|---|---|

| 5β-Androstane-3α-ol-11,17-dione (11-Oxoetiocholanolone) | 100 |

| 5β-Androstane-3,11,17-trione | 84 |

| 5α-Androstane-3,11,17-trione | 14.7 |

| 5α-Androstane-3β-ol-11,17-dione | 6.7 |

| 5α-Androstane-3α-ol-11,17-dione | 5.7 |

| 5β-Androstane-3α,11β-diol-17-one | 0.6 |

Table 2: Cross-Reactivity of a Commercial 11-Oxoetiocholanolone ELISA Kit This table is based on data from a commercial kit. caymanchem.com

| Compound | Cross-Reactivity (%) |

|---|---|

| 11-keto Etiocholanolone (B196237) (5β-Androstan-3α-ol-11,17-dione) | 100 |

| 5β-Androstan-3,11,17-trione | 54.7 |

| 11-keto Androsterone (B159326) (5α-Androstan-3α-ol-11,17-dione) | 2.56 |

| 5α-Androstan-3,11,17-trione | 2.49 |

Application in Research Sample Analysis

The primary application of immunoassays that detect 5β-Androstane-3,11,17-trione is in the field of animal physiology and welfare, where they are used to non-invasively monitor adrenocortical activity. researchgate.netresearchgate.netsi.edu Since cortisol and corticosterone (B1669441) are extensively metabolized before excretion, measuring their metabolites in feces provides a reliable index of physiological stress over a period of hours, avoiding the confounding stress of direct blood sampling. nih.govbioone.org

Fecal Glucocorticoid Metabolite Analysis In many herbivorous and carnivorous species, cortisol is metabolized into a group of compounds known as 11,17-dioxoandrostanes (11,17-DOA), which includes 5β-Androstane-3,11,17-trione. researchgate.netnih.gov Therefore, an RIA or EIA for 11-oxoetiocholanolone is effectively a group-specific assay for these metabolites. Researchers apply these assays to extracts from fecal samples to assess how animals respond to various environmental and social stressors.

Studies have successfully used these methods in a wide range of animals, including horses, cattle, meerkats, chamois, and various carnivores. researchgate.netsi.edunih.govplos.org For example, analysis of fecal samples from meerkats using an 11β-hydroxyetiocholanolone EIA, which detects a related group of metabolites, and an 11-oxoetiocholanolone EIA allowed researchers to track the physiological response to an adrenocorticotropic hormone (ACTH) challenge. plos.org High-performance liquid chromatography (HPLC) analysis of fecal extracts from meerkats and mandrills has confirmed the presence of various immunoreactive metabolites, with 5β-Androstane-3,11,17-trione being used as a reference standard to identify elution positions. plos.orgnih.gov

These analytical tools are invaluable for conservation biology, behavioral ecology, and animal welfare science, enabling the assessment of stress related to factors such as habitat disturbance, social dynamics, and management practices. researchgate.netresearchgate.net

Molecular Mechanisms and Biological Activity in Research Models

Androgen Receptor Binding and Ligand Interactions

Limited direct research is available on the specific binding affinity of 5β-Androstane-3,11,17-trione to the androgen receptor (AR). However, studies on similar androstane (B1237026) structures provide some context. For instance, a study on various natural and synthetic chemicals found that 5α-androstane-3,11,17-trione exhibited a low relative binding affinity (RBA) for the androgen receptor. Another study noted that androstenedione (B190577) has a significantly lower binding affinity for the AR compared to dihydrotestosterone (B1667394) (DHT). The binding affinity of steroids to the AR is a critical step for initiating androgen-dependent gene expression. Generally, androgens like testosterone (B1683101) and DHT play a crucial role in male development and physiology by binding to the AR.

Enzyme Inhibition and Modulatory Studies

Investigation of Hydroxysteroid Dehydrogenase Inhibition (e.g., 17β-HSD3, 11β-HSD1)

Research has pointed to the potential for androstane compounds to inhibit various hydroxysteroid dehydrogenase (HSD) enzymes.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): This enzyme is primarily found in the testes and is responsible for converting androstenedione into testosterone. genecards.org Inhibition of 17β-HSD3 is a therapeutic target for conditions like prostate cancer. researchgate.net While direct inhibitory data for 5β-Androstane-3,11,17-trione on 17β-HSD3 is scarce, studies on structurally similar compounds suggest potential activity. For example, 4-estrene-3,17-dione and 5-androstene-3,17-dione have been shown to inhibit 17β-HSD3. researchgate.net

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme primarily acts as a reductase, converting cortisone (B1669442) to active cortisol. nih.gov 11β-HSD1 is widely expressed in various tissues, including the liver and adipose tissue. nih.govmedchemexpress.com Inhibition of 11β-HSD1 can lead to an increase in 11-ketotestosterone (B164220) (11KT), a potent androgen. biorxiv.org While direct inhibitory studies on 5β-Androstane-3,11,17-trione are limited, related 11-oxygenated androgens are known to interact with 11β-HSD isozymes. medchemexpress.com For instance, 11β-hydroxyandrostenedione is an inhibitor of 11β-HSD isozymes. medchemexpress.com

Assessment of Inhibition against Other Key Metabolic Enzymes (e.g., Prostaglandin (B15479496) E2 9-ketoreductase)

Computer-aided predictions have suggested that metabolites of prednisone (B1679067), including 5β-androst-1-ene-3,11,17-trione (a close structural relative), have the potential to inhibit prostaglandin E2 9-ketoreductase (PGE2 9-KR). nih.govtandfonline.comtandfonline.com Docking studies have further supported these predictions for some related metabolites. nih.govtandfonline.comtandfonline.com

Comparative Biological Activity in In Vivo Animal Models

In vivo studies provide valuable insights into the biological effects of compounds. In a study on castrated male three-spined sticklebacks, 5β-androstane-3,11,17-trione did not show significant effectiveness in stimulating kidney hypertrophy, a secondary sexual characteristic, at the tested dose. cdnsciencepub.com In contrast, its 5α-isomer, 5α-androstane-3,11,17-trione, did show activity, highlighting the importance of stereochemistry in biological function. cdnsciencepub.com Another study in guinea pigs used an enzyme immunoassay for 11-oxoetiocholanolone that showed a minor cross-reaction with 5β-androstane-3,11,17-trione, indicating its potential as a metabolite in this species. nih.gov

Table of Androgen Activity in Sticklebacks cdnsciencepub.com

| Compound | Dose for 50% Stimulation (μg/g) |

| 11-ketotestosterone | 0.047 |

| 11β-hydroxyandrostenedione | 0.070 |

| 11-ketoandrostenedione | 0.11 |

| 5α-androstane-3,11,17-trione | 1.1 |

| 5α-dihydrotestosterone | 1.8 |

| 17β-hydroxy-5α-androstane-3,11-dione | 3.0 |

| Testosterone | 15.2 |

| 5β-androstane-3,11,17-trione | > 5.0 (Not half-effective at tested dose) |

| Androstenedione | > 5.0 (Not half-effective at tested dose) |

Assessment of Androgenic Potency in Non-Human Species

Research into the androgenic capabilities of 11-oxygenated androgens, including 11-keto-etiocholanolone, has revealed their biological significance. While traditionally considered inactive metabolites, recent studies have demonstrated that certain 11-oxygenated C19 steroids possess potent androgenic activity. Specifically, 11-ketotestosterone and its 5α-reduced metabolite, 11-ketodihydrotestosterone, are potent agonists of the human androgen receptor, with activity comparable to testosterone and dihydrotestosterone, respectively. nih.gov

In various non-human species, the role of 11-oxygenated androgens is more pronounced. For instance, 11-ketotestosterone is a key androgen in many teleost fish, crucial for male reproductive physiology. researchgate.net Studies in primates have shown that serum concentrations of 11-ketotestosterone are similar in both males and females, suggesting its production is primarily from adrenal precursors and not gonad-dependent. nih.gov While direct studies on the androgenic potency of 5β-Androstane-3,11,17-trione are limited, its position as a metabolite within the 11-oxygenated androgen pathway suggests it is part of a complex system of adrenal-derived androgens. rupahealth.comfrontiersin.org The androgenic activity of 11-keto derivatives is generally lower than their non-keto counterparts, and 5α-reduction tends to increase this potency. nih.gov In contrast, 11-hydroxy derivatives show minimal to no androgenic bioactivity. nih.gov

Evaluation of Physiological Responses in Model Organisms (e.g., Kidney Hypertrophy in Fish)

In certain fish species, androgens are known to stimulate kidney hypertrophy, a secondary sexual characteristic. Studies in the three-spined stickleback (Gasterosteus aculeatus) have shown that 11-ketotestosterone (11kT) is highly potent in inducing this effect, which is associated with the production of spiggin, a glue-like protein for nest-building. researchgate.netresearchgate.net The administration of 11-ketoandrostenedione, which is readily converted to 11kT in fish, has been used to experimentally elevate 11kT levels and study its physiological effects. researchgate.net In the Mozambique tilapia, dominant males exhibit larger kidneys relative to subordinate males and females, a change linked to androgen levels. uevora.pt While direct evidence for 5β-Androstane-3,11,17-trione inducing kidney hypertrophy is not specified, its role as a potential pheromone and a metabolite in the androgen pathway in fish like the round goby suggests its involvement in the physiological responses regulated by androgens in these model organisms. medchemexpress.com

Cellular Activity Studies in Specific Cell Lines (e.g., Prostate Cancer Cell Proliferation)

The influence of androgens and their metabolites on prostate cancer cell proliferation is a significant area of research. Androgens can stimulate the growth of prostate cancer cells through various metabolic pathways. bioscientifica.com For instance, in LNCaP prostate cancer cells, androgens lead to an accumulation of lipid droplets by increasing the synthesis of fatty acids and cholesterol. bioscientifica.com Furthermore, androgens are implicated in regulating amino acid metabolism and methylation processes in these cells. plos.org

While many studies focus on potent androgens like testosterone and dihydrotestosterone (DHT), the metabolites are also being investigated. Some androgen metabolites can support the survival and proliferation of prostate cancer cells through androgen receptor (AR)-independent pathways. nih.gov For example, 5α-androstane-3β,17β-diol (3β-Adiol), a metabolite of DHT, has been shown to inhibit prostate cancer cell proliferation and migration by interacting with the estrogen receptor beta (ERβ), which is present in some prostate cancer cell lines. wellesley.eduresearchgate.netoup.com

Research on specific cell lines has been instrumental in these findings:

LNCaP cells: These AR-positive cells are frequently used to study androgen-dependent proliferation. bioscientifica.commdpi.com

PC-3 and DU145 cells: These are AR-negative prostate cancer cell lines used to investigate androgen-independent pathways. wellesley.edumdpi.com

Although direct studies on the effect of 5β-Androstane-3,11,17-trione on prostate cancer cell proliferation are not detailed in the provided context, the known metabolic pathways and the activities of related androstane compounds suggest a potential role that warrants further investigation. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of androstane steroids is intricately linked to their three-dimensional structure. Investigations into the structure-activity relationships (SAR) of these compounds provide crucial information on how specific structural features influence their function.

Impact of Stereoisomerism on Biological Function (e.g., 5α- vs. 5β-Androstane-3,11,17-trione)

The stereochemistry at the C-5 position of the androstane nucleus, resulting in either a 5α or 5β configuration, significantly impacts biological activity. britannica.com The 5α configuration results in a relatively planar A/B ring junction, whereas the 5β configuration leads to a bent structure. This difference in shape affects how the steroid interacts with receptors and enzymes.

Generally, 5α-reduced androgens exhibit greater androgenic potency. nih.gov For example, 5α-dihydrotestosterone (DHT) is a more potent androgen than testosterone. nih.gov This increased potency is also observed in the 11-oxygenated androgen series, where 5α-reduction enhances androgenic bioactivity. nih.gov In contrast, the 5β-stereoisomers, such as 5β-Androstane-3,11,17-trione (11-keto-etiocholanolone), are often considered inactive or less active metabolites. wikipedia.org For instance, androsterone (B159326) (a 5α-metabolite) and etiocholanolone (B196237) (a 5β-metabolite) are both metabolites of testosterone, but have different biological profiles. wikipedia.org

The differential metabolism of C19 and C21 steroids also highlights the importance of stereoisomerism. C19 steroids tend to favor the formation of 5α-stereoisomers of 11-oxygenated 17-ketosteroids, while C21 steroids predominantly yield 5β-stereoisomers. semanticscholar.org

Table 1: Comparison of Androstane Stereoisomers

| Feature | 5α-Androstane | 5β-Androstane |

|---|---|---|

| Ring A/B Junction | Trans (Planar) | Cis (Bent) |

| Biological Activity | Generally more potent androgens | Generally less active or inactive metabolites |

| Example Metabolite | Androsterone | Etiocholanolone |

Influence of Ring Saturation and Double Bond Position on Activity

The saturation of the A-ring and the position of any double bonds are critical determinants of androgenic activity. The presence of a double bond between C4 and C5 in the A-ring is a common feature of potent androgens like testosterone. nih.gov Saturation of this double bond, as seen in the conversion of testosterone to DHT, can amplify androgenic activity. nih.gov However, saturation of ring A in some other contexts can decrease activity. iptsalipur.org

The introduction of double bonds at other positions can also modulate activity, sometimes leading to inhibitory effects on certain enzymes. For example, some androstenedione derivatives with double bonds at the 3,4- or 5-position act as competitive inhibitors of aromatase. core.ac.uk The planarity conferred by a 3,4-double bond appears to be important for this anti-aromatase activity. core.ac.uk

Effects of Specific Ketone Positions (C-3, C-11, C-17) on Biological Interactions

The presence and position of ketone groups on the androstane skeleton are fundamental to the biological activity of the steroid. mdpi.com

C-3 Ketone: A ketone group at the C-3 position is a characteristic feature of many potent androgens and is crucial for high-affinity binding to the androgen receptor (AR). nih.govnih.gov The oxygen atom of this ketone can act as a hydrogen bond acceptor, interacting with specific amino acid residues in the AR's ligand-binding domain, such as Arginine 752 (or 753 in some species). nih.govoup.com

C-17 Ketone: A ketone at the C-17 position generally results in a compound with reduced androgenic or anabolic activity compared to its 17β-hydroxyl equivalent. nih.govtandfonline.com Testosterone, a potent androgen, has a 17β-hydroxyl group, while androstenedione, a weaker androgen precursor, has a 17-keto group. nih.govwikipedia.org The interconversion between the 17-keto and 17β-hydroxyl forms is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs) and is a key step in regulating androgen activity. oaepublish.comhmdb.ca

Table 2: Functional Groups and Their General Impact on Androgenic Activity

| Position | Functional Group | General Effect on Androgenic Activity |

|---|---|---|

| C-3 | Ketone | Enhances androgenic activity and AR binding. nih.gov |

| C-11 | Ketone | Reduces androgenic potency compared to non-11-oxygenated analogs. nih.gov |

| C-17 | Ketone | Generally less active than the corresponding 17β-hydroxyl compound. nih.govtandfonline.com |

Computational and Modeling Approaches

Molecular Docking Studies for Enzyme and Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug design and discovery for predicting the binding affinity and interaction between a ligand, such as 5B-Androstane-3,11,17-trione, and a target protein, which is typically an enzyme or a receptor. researchgate.netdoi.org

In the context of androstane (B1237026) derivatives, molecular docking studies have been employed to investigate their potential as anticancer agents by predicting their interaction with various steroid receptors. doi.org For instance, the binding affinities of androstane derivatives to the ligand-binding domains of estrogen receptors (ERα and ERβ), androgen receptor (AR), and glucocorticoid receptor (GR) have been computationally evaluated. doi.org These receptors are key targets in the treatment of hormone-dependent cancers. doi.org

One study focused on the biotransformation of prednisone (B1679067) by human intestinal bacteria, which resulted in the formation of several metabolites, including 5β-androst-1-ene-3,11,17-trione. tandfonline.com Docking studies were then used to predict the potential of these metabolites to inhibit prostaglandin (B15479496) E2 9-ketoreductase (PGE2 9-KR), an enzyme implicated in inflammatory processes. tandfonline.com The results indicated that some of the metabolites could be potential inhibitors of this enzyme. tandfonline.com

Another area where molecular docking has been applied is in the study of 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes crucial for the biosynthesis of active androgens and estrogens. researchgate.net By docking various steroid derivatives into the active site of these enzymes, researchers can predict their inhibitory potential, which is valuable for developing treatments for hormone-dependent diseases like prostate cancer. researchgate.net

The accuracy of docking studies is often validated by comparing the predicted binding affinities with experimental data. For example, the predicted results from docking simulations of dihydrotestosterone (B1667394) metabolites as butyrylcholinesterase (BChE) inhibitors were found to be in complete agreement with experimental data, providing insights into their possible mode of action. researchgate.net

In Silico Prediction of Biological Activities and Metabolic Fates

In silico methods encompass a wide range of computational tools used to predict the properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov These predictions are vital in the early stages of drug development to identify promising candidates and filter out those with unfavorable properties. nih.gov

For androstane derivatives, in silico tools like SwissADME and ProTox-II have been used to determine their physicochemical and ADMET properties. nih.gov The BOILED-Egg model, for example, is used to predict gastrointestinal absorption and brain penetration. nih.gov Such computational models help in assessing the druglikeness of compounds and their potential for in vivo efficacy. nih.gov

The Prediction of Activity Spectra for Substances (PASS) is another in silico tool used to predict the biological activity profile of a compound based on its structure. mdpi.com This has been applied to nitrogen-containing 5α-androstane derivatives to assess their potential antimicrobial effects. mdpi.com

Furthermore, computational modeling of distribution coefficients (logD) is important for predicting the pharmacokinetic behavior of compounds. researchgate.net The logD value, which is pH-dependent, influences a drug's absorption, distribution, and permeability across biological membranes. researchgate.net Studies on 17α-picolyl and 17(E)-picolinylidene androstane derivatives have used computational methods to determine their logD profiles and correlate them with ADME properties like human intestinal absorption (HIA). researchgate.net

The metabolic fate of steroids can also be predicted using computational approaches. For instance, the biotransformation of prednisone by human intestinal bacteria was studied, leading to the identification of metabolites like 5β-androst-1-ene-3,11,17-trione. tandfonline.comtandfonline.com Computational tools can help predict such metabolic pathways and the resulting metabolites.

The development of databases containing predicted retention times (RT) and collision cross-section (CCS) values for compounds like steroids aids in their identification in complex mixtures, such as those migrating from food contact materials. acs.org

| Computational Tool/Method | Predicted Property | Relevance |

| Molecular Docking | Enzyme/Receptor Binding Affinity | Predicts therapeutic potential and mechanism of action. researchgate.netdoi.org |

| SwissADME, ProTox-II | ADMET Properties | Assesses druglikeness and potential toxicity. nih.gov |

| BOILED-Egg Model | GI Absorption, Brain Penetration | Predicts bioavailability and CNS effects. nih.gov |

| PASS | Biological Activity Spectra | Predicts a wide range of potential biological effects. mdpi.com |

| logD Modeling | Distribution Coefficient | Predicts pharmacokinetic behavior at different physiological pHs. researchgate.net |

| RT and CCS Prediction | Chromatographic and Spectrometric Properties | Aids in the identification of compounds in complex samples. acs.org |

Computational Chemistry for Structure-Activity Relationship Elucidation

Computational chemistry provides a theoretical framework to understand the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR). core.ac.uk By calculating various molecular descriptors and employing quantum chemical methods, researchers can gain insights into the electronic and steric factors that govern the activity of a compound. iupac.orgcore.ac.uk

For androstane derivatives, semiempirical quantum chemical methods like MNDO (Modified Neglect of Diatomic Overlap) have been used to study their electronic structure. iupac.orgcore.ac.uk These calculations can reveal information about the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which are crucial for understanding the reactivity and interaction of the molecule. researchgate.net

The long-range effects of substituents on the steroid framework have been investigated using these methods. iupac.org For example, the influence of carbonyl groups at positions 3, 11, and 17 on the electronic structure of the androstane skeleton has been a subject of such studies. iupac.orgcore.ac.uk These studies help to rationalize the biological activity of steroids by correlating their electronic properties with their ability to bind to receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. These models use statistical methods to correlate calculated molecular descriptors with experimentally determined biological activities. open.ac.uk For androstane derivatives, QSAR models have been developed to predict their antiproliferative activity against cancer cell lines. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.